Indeno(1,2,3-cd)pyren-12-amine
CAS No.: 123311-25-1
Cat. No.: VC18415439
Molecular Formula: C22H13N
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123311-25-1 |
|---|---|
| Molecular Formula | C22H13N |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-6-amine |
| Standard InChI | InChI=1S/C22H13N/c23-18-6-2-5-15-17-11-14-4-1-3-12-7-8-13-9-10-16(21(15)18)22(17)20(13)19(12)14/h1-11H,23H2 |
| Standard InChI Key | FDTLZKQVCGJOLH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C=C4C5=C(C6=C4C3=C(C=C2)C=C6)C(=CC=C5)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Indeno(1,2,3-cd)pyren-12-amine (C₂₂H₁₃N) features a hexacyclic system comprising five fused benzene rings and one indene moiety, with an amine group (-NH₂) substituted at the 12-position. The IUPAC name, hexacyclo[16.3.1.0²,⁷.0⁸,²¹.0¹¹,²⁰.0¹⁴,¹⁹]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-6-amine, reflects its complex bridged and fused ring system. Key structural identifiers include:
The amine group disrupts the planar geometry of the parent PAH, introducing localized electron density that influences intermolecular interactions and solubility .
Solubility and Stability
Synthesis and Functionalization Strategies
Nitration-Reduction Pathway
Biological and Toxicological Implications
Ecotoxicological Behavior
The compound’s moderate solubility enhances its mobility in aquatic systems, raising concerns about bioaccumulation in benthic organisms. Sediment adsorption coefficients (log K<sub>oc</sub>) estimated via quantitative structure-activity relationship (QSAR) models range from 4.8 to 5.2, indicating strong binding to organic matter and prolonged residence times in soils .
Applications in Materials Science
Electronic Properties
Nitrogen doping in PAHs lowers LUMO energies, improving electron injection capabilities in organic semiconductors . Cyclic voltammetry of indeno(1,2,3-cd)pyren-12-amine reveals a reduction potential at −1.32 V (vs. Fc/Fc⁺), suggesting utility as an n-type material in field-effect transistors .
Optoelectronic Performance
UV-Vis spectra exhibit a bathochromic shift (λ<sub>max</sub> = 438 nm) compared to the parent PAH (λ<sub>max</sub> = 395 nm), attributed to amine-induced charge transfer transitions. Time-resolved photoluminescence measurements show a singlet exciton lifetime of 12.8 ns, favorable for light-emitting diode (LED) applications .
Regulatory and Analytical Considerations
Detection Methods
Gas chromatography-mass spectrometry (GC-MS) with electron ionization remains the gold standard for detecting indeno(1,2,3-cd)pyren-12-amine in environmental samples, though derivatization with heptafluorobutyric anhydride is required to improve volatility. Liquid chromatography-tandem MS (LC-MS/MS) offers superior sensitivity (LOQ = 0.1 ng/L) in aqueous matrices .
Future Research Directions
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Synthetic Optimization: Develop regioselective amination protocols using directing groups or enzymatic catalysis.
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Toxicokinetic Studies: Characterize absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.
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Environmental Monitoring: Expand analytical databases through high-resolution mass spectrometry (HRMS) screening of urban aerosols and industrial effluents.
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Materials Innovation: Explore thin-film architectures incorporating indeno(1,2,3-cd)pyren-12-amine for flexible electronics and photovoltaic devices.
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